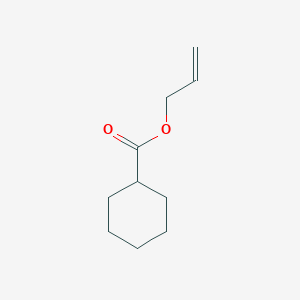

Allyl cyclohexanecarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Allyl cyclohexanecarboxylate is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Flavoring Agent

Allyl cyclohexanecarboxylate is utilized in the food industry as a flavoring agent due to its pleasant aroma and taste profile. It contributes to the formulation of various food products, enhancing their sensory attributes.

Case Study: Flavor Profile Development

- Study : The compound was examined for its effectiveness in developing floral and fruity notes in beverages.

- Findings : It was found to impart a distinct flavor that complements citrus and berry flavors, making it suitable for soft drinks and desserts.

Fragrance Industry

This compound is widely used in the production of perfumes, soaps, and personal care products. Its unique olfactory properties allow it to be incorporated into various formulations.

Table 1: Fragrance Applications

| Product Type | Application | Sensory Impact |

|---|---|---|

| Perfumes | Base note in floral fragrances | Adds depth and complexity |

| Soaps | Scent enhancement | Provides a fresh and clean aroma |

| Cosmetics | Fragrance component | Enhances user experience |

| Deodorants | Odor masking agent | Offers long-lasting freshness |

Case Study: Perfume Composition

- Research : A study analyzed the use of this compound in a high-end perfume.

- Results : The compound contributed significantly to the overall scent profile, particularly enhancing floral notes while balancing other components.

Plasticizers

This compound has been identified as a potential plasticizer for polymers, improving flexibility and durability in various applications.

Table 2: Plasticizer Applications

| Application Area | Material Type | Benefits |

|---|---|---|

| Medical Devices | PVC for blood bags | Enhances flexibility and safety |

| Packaging Materials | Food-grade plastics | Improves mechanical properties |

| Toys | Soft PVC | Ensures safety and compliance |

Case Study: Medical Applications

- Investigation : The use of this compound as a plasticizer in medical tubing was assessed.

- Outcome : The study demonstrated that it improved the tubing's flexibility without compromising safety or biocompatibility.

Synthesis and Chemical Reactions

This compound can also serve as an intermediate in organic synthesis, particularly in reactions involving C–C bond formation.

Research Insights

化学反应分析

Catalytic Hydrolysis via Ru/Pd Dual Catalyst System

Allyl cyclohexanecarboxylate undergoes irreversible hydrolysis to yield cyclohexanecarboxylic acid and propanal using a ruthenium/palladium (Ru/Pd) dual catalyst system.

Reaction Mechanism

-

Isomerization : The allyl ester isomerizes to a 1-propenyl ester intermediate via Ru catalysis.

-

Hydrolysis : The propenyl ester undergoes Pd-catalyzed hydrolysis to release the carboxylic acid and propanal .

Key Conditions

-

Catalysts : [RuCp(MeCN)₃]PF₆, PdCl₂(MeCN)₂, and 1,6-bis(diphenylphosphanyl)hexane (DPPHex).

-

Solvent : Dichloromethane (0.5 M).

Experimental Data

| Substrate | Product | Catalyst System | Yield (%) | Scale |

|---|---|---|---|---|

| This compound | Cyclohexanecarboxylic acid | Ru/Pd/DPPHex | 77 | 5 mmol |

Cobalt-Hydride Catalyzed Alkene/Carboxylate Transposition

This reaction enables 1,3-alkene/1,2-acyloxy transposition via a radical mechanism involving metal-hydride hydrogen atom transfer (MHAT) and 1,2-radical migration (RaM) .

Reaction Mechanism

-

MHAT Activation : Co-H abstracts a hydrogen, forming a radical intermediate.

-

1,2-Acyloxy Shift : Radical migration transfers the acyloxy group.

-

HAT Termination : Co-H abstracts another hydrogen, yielding the transposed product .

Key Conditions

-

Catalyst : CoSalen complex.

-

Solvent : Toluene at 80°C.

-

Scope : Tolerates aryl, alkyl, and heteroatom substituents.

Experimental Data

| Substrate | Product | Yield (%) | Functional Group Tolerance |

|---|---|---|---|

| This compound | 1,3-Alkene/1,2-acyloxy product | 80 | Chloro, bromo, ester, siloxyl |

Post-Reaction Functionalization

The transposed products undergo further transformations:

-

Epoxidation : Using m-CPBA to form epoxides.

Mechanistic Insights

-

Radical Intermediates : Trapping experiments with TEMPO confirmed radical pathways .

-

Intramolecular Shift : Deuterium labeling and crossover studies ruled out intermolecular pathways .

Table 1: Hydrolysis vs. Transposition

| Reaction Type | Catalyst | Primary Products | Yield (%) |

|---|---|---|---|

| Ru/Pd Hydrolysis | Ru/Pd/DPPHex | Cyclohexanecarboxylic acid | 77 |

| Co-H Transposition | CoSalen | 1,3-Alkene/1,2-acyloxy product | 80 |

Table 2: Functional Group Compatibility in Transposition

| Functional Group | Example Product | Yield (%) |

|---|---|---|

| Chloro (-Cl) | 2-Chloroacetate derivative | 66 |

| Benzyl (-C₆H₅) | Benzyl-substituted product | 94 |

| Siloxyl (-OSiMe₃) | Siloxyl-substituted product | 83 |

属性

CAS 编号 |

16491-63-7 |

|---|---|

分子式 |

C10H16O2 |

分子量 |

168.23 g/mol |

IUPAC 名称 |

prop-2-enyl cyclohexanecarboxylate |

InChI |

InChI=1S/C10H16O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h2,9H,1,3-8H2 |

InChI 键 |

AIPJCMMALQPRMK-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1CCCCC1 |

规范 SMILES |

C=CCOC(=O)C1CCCCC1 |

Key on ui other cas no. |

16491-63-7 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。